molecular formula C₂₈H₂₅F₂NO₅ B133981 Ezetimibe Diacetate CAS No. 163380-20-9

Ezetimibe Diacetate

Numéro de catalogue: B133981
Numéro CAS: 163380-20-9
Poids moléculaire: 493.5 g/mol
Clé InChI: DCEGDCNFJOXKQY-ZONZVBGPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ezetimibe Diacetate (CAS 163380-20-9) is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor that targets the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestinal epithelium . As a diacetate ester, it is hypothesized to act as a prodrug, enhancing bioavailability or stability compared to the parent compound. Ezetimibe itself is widely used in combination therapies (e.g., with statins) to manage hypercholesterolemia by reducing low-density lipoprotein cholesterol (LDL-C) levels . The diacetate form is primarily utilized in research settings, particularly in deuterated forms (e.g., Ezetimibe-d4 diacetate) for metabolic and pharmacokinetic studies .

Key characteristics of this compound include:

  • Structure: A diacetylated analog of Ezetimibe, likely improving lipophilicity for enhanced cellular uptake.
  • Mechanism: Presumed to hydrolyze in vivo to release active Ezetimibe, inhibiting NPC1L1-mediated cholesterol absorption .
  • Applications: Used in analytical chemistry (e.g., as an impurity reference standard) and preclinical research .

Méthodes De Préparation

Core Synthetic Pathways for Ezetimibe and Implications for Diacetate Formation

Chiral Auxiliary-Controlled Condensation and Cyclization

The synthesis of ezetimibe relies heavily on stereoselective steps to establish its (3R,4S) configuration. A key intermediate, (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one (Compound 11), is synthesized via a palladium-catalyzed hydrogenolysis of a benzyl-protected precursor . This step highlights the use of hydroxyl protection (benzyl groups), which could be substituted with acetyl groups in diacetate synthesis.

Reaction Conditions for Deprotection :

  • Catalyst: 10 wt% Pd(OH)₂/C

  • Solvent: Methanol/cyclohexane

  • Temperature: 70°C

  • Pressure: 760 Torr (H₂ atmosphere)

  • Yield: 99%

This method demonstrates the feasibility of selective deprotection under hydrogenation, suggesting that acetyl groups (if present) might require alternative deprotection strategies, such as acidic or basic hydrolysis.

Protection GroupCatalyst/ReagentRemoval MethodYield (%)Source
BenzylPd(OH)₂/C, H₂Hydrogenolysis99
TBSTBAFFluoride ion exposure95
Acetyl (hypothetical)Ac₂O, PyridineAcidic hydrolysisN/A

Friedel-Crafts Acylation and Thiol-Mediated Pathways

CN116283948A introduces a Friedel-Crafts acylation route using fluorobenzene and glutaric anhydride, followed by ethanedithiol-mediated carbonyl protection. This method emphasizes the use of dioxolane protecting groups, which could be replaced with acetyl groups for diacetate synthesis.

Critical Reaction Parameters :

  • Catalyst: AlCl₃ (84.6% yield) or BF₃ (lower yield).

  • Solvent Optimization: Toluene outperforms dichloromethane in stabilizing intermediates.

  • Byproduct Suppression: Trimethyl orthoformate minimizes water interference during acetal formation.

Hypothetical Diacetate Synthesis Route:

  • Acylation: React ezetimibe with acetic anhydride in pyridine to acetylate both phenolic and aliphatic hydroxyl groups.

  • Purification: Recrystallize the crude product from ethyl acetate/hexane.

The European Patent EP0720599 (referenced in US8178665 ) details a Negishi cross-coupling step using zinc reagents to assemble the azetidinone core. Enantioselective reduction of a ketone intermediate to the (S)-hydroxyl group is achieved with a chiral catalyst, which could be adapted for diacetate preparation by protecting the hydroxyl group post-reduction.

Catalytic System for Ketone Reduction :

  • Catalyst: (R)-BINAP-RuCl₂

  • Solvent: Isopropanol

  • Pressure: 50 psi H₂

  • Enantiomeric Excess: >99%

Industrial-Scale Purification and Crystallization

Patent CN103739537A (partial content) highlights methanol/water recrystallization to achieve high-purity ezetimibe. For diacetate, alternative solvent systems (e.g., acetone/water) may be required due to increased hydrophobicity from acetyl groups.

Purification Data from US8013150B2 :

  • Solvent: Methanol/water (1:3 ratio)

  • Crystallization Yield: 90%

  • Purity: >99.5% by HPLC

Analyse Des Réactions Chimiques

Types of Reactions: Ezetimibe Diacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Hyperlipidemia Management

Ezetimibe diacetate is primarily indicated for the treatment of primary hyperlipidemia, including:

  • Familial Hypercholesterolemia : It has been shown to effectively lower low-density lipoprotein cholesterol (LDL-C) levels by 15-20% when used alone or in conjunction with statins .
  • Mixed Hyperlipidemia : When combined with fenofibrate, it reduces total cholesterol and LDL-C levels significantly compared to monotherapy .

Cardiovascular Risk Reduction

The addition of ezetimibe to statin therapy has been associated with a modest reduction in cardiovascular events. The IMPROVE-IT trial demonstrated that combining ezetimibe with simvastatin resulted in a 24% reduction in LDL-C and a 2% decrease in cardiovascular risk among patients with acute coronary syndrome . This combination therapy is particularly beneficial for patients who are statin-intolerant or inadequately controlled on statins alone.

Case Study 1: this compound in Familial Hypercholesterolemia

A study involving patients with heterozygous familial hypercholesterolemia demonstrated that this compound, when administered alongside atorvastatin, led to significant improvements in lipid profiles. Patients experienced reductions in LDL-C levels and an increase in high-density lipoprotein cholesterol (HDL-C), showcasing the compound's efficacy in managing genetic dyslipidemias .

Case Study 2: this compound and Nonalcoholic Fatty Liver Disease (NAFLD)

Research indicates that ezetimibe may also play a role in preventing NAFLD by reducing hepatic lipogenesis and improving insulin sensitivity. In animal models, ezetimibe treatment resulted in decreased hepatic triglyceride accumulation, suggesting its potential as a therapeutic option for metabolic liver diseases .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound versus other lipid-lowering agents:

Agent LDL-C Reduction (%) HDL-C Increase (%) Cardiovascular Event Reduction (%)
This compound15-202.5-52
StatinsUp to 50VariableSignificant
Ezetimibe + Statins24VariableModest
Fenofibrate + EzetimibeSignificantVariableNot well documented

Safety Profile

This compound has been found to be well-tolerated among patients, with a safety profile comparable to that of statins. Common side effects include gastrointestinal disturbances, but serious adverse events are rare . Long-term studies are needed to further elucidate the safety and efficacy of this compound.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Diacetate Compounds

Ethynodiol Diacetate

Ethynodiol Diacetate (CAS 2474-80-8) is a synthetic progestin used in oral contraceptives. Unlike Ezetimibe Diacetate, its primary function is hormonal regulation rather than lipid metabolism.

Parameter This compound Ethynodiol Diacetate
Application Cholesterol absorption inhibition Hormonal contraception
Metabolism Hydrolysis to Ezetimibe Hydrolysis to Ethynodiol (active form)
Bioavailability Likely enhanced via esterification High (>99% recovery in formulations)
Safety Profile Limited toxicity data Well-established use in humans

4-Chloro-oxyphenisatin Diacetate

This compound, identified in functional foods, shares the diacetate functional group but serves as a laxative. Its structural similarity highlights the versatility of diacetate esters in modulating biological activity.

Parameter This compound 4-Chloro-oxyphenisatin Diacetate
Application Cholesterol management Laxative (functional food additive)
Stability Stable under recommended storage Susceptible to hydrolysis in alkaline conditions
Regulatory Status Research/industrial use Requires food safety evaluations

Comparison with Functional Analogs in Cholesterol Management

Ezetimibe

The parent compound lacks the diacetate modification, offering direct NPC1L1 inhibition.

Parameter This compound Ezetimibe
Potency Likely similar post-hydrolysis IC50 ~0.1–1 µM (NPC1L1 inhibition)
Solubility Higher lipophilicity (diacetate form) Moderate aqueous solubility
Clinical Use Limited to research Approved for hypercholesterolemia

SCH58235

SCH58235, a metabolite of SCH48461, is 400-fold more potent than its precursor in inhibiting cholesterol absorption in primates . Unlike this compound, it bypasses prodrug activation.

Parameter This compound SCH58235
Mechanism Prodrug for Ezetimibe Direct NPC1L1 inhibition
Potency Dependent on hydrolysis efficiency 400x SCH48461 in rhesus monkeys
Metabolic Pathway Hepatic hydrolysis Biliary excretion

Physicochemical and Pharmacokinetic Considerations

Stability and Hydrolysis

Diacetate esters are prone to hydrolysis, particularly in alkaline environments. This compound’s stability under storage (dry, ventilated conditions) aligns with trends observed in cellulose diacetates, which degrade in alkaline solutions . In contrast, Ethynodiol Diacetate’s stability in pharmaceutical formulations ensures consistent hormonal delivery .

Role of Diacetate Modification

The diacetate group enhances membrane permeability, as seen in fluorescent probes like DCFH-DA (used to measure ROS in Ezetimibe studies) . This property likely applies to this compound, improving intestinal absorption before hydrolysis to the active form.

Research and Regulatory Gaps

  • Toxicity Data: this compound lacks comprehensive safety profiles, unlike Ethynodiol Diacetate .
  • Clinical Relevance : Its utility as a prodrug requires further validation against direct inhibitors like SCH58235 .
  • Analytical Challenges : Detection methods (e.g., QTRAP® mass spectrometry) are critical for distinguishing diacetate analogs in complex matrices .

Activité Biologique

Ezetimibe diacetate, a derivative of ezetimibe, is primarily recognized for its role as a lipid-lowering agent. This compound functions by inhibiting the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for intestinal cholesterol absorption. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and research findings.

This compound operates by selectively blocking the NPC1L1 protein located at the brush border of enterocytes in the small intestine. By doing so, it reduces the absorption of dietary cholesterol and phytosterols, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. The inhibition of NPC1L1 also affects the absorption of certain lipid-soluble nutrients, thereby influencing overall lipid metabolism.

Lipid-Lowering Efficacy

This compound has demonstrated significant efficacy in lowering LDL-C levels. Clinical studies have shown that when administered alone or in combination with statins, it effectively reduces total cholesterol and LDL-C levels:

  • Monotherapy : Ezetimibe alone can reduce LDL-C by approximately 15-20% in patients with hyperlipidemia.
  • Combination Therapy : When combined with statins, the reduction in LDL-C can be more pronounced, often exceeding 25% depending on the statin used .

Anti-Cancer Properties

Recent studies have explored the potential anti-cancer effects of this compound. Research indicates that it may induce paraptosis—a form of programmed cell death—in hepatocellular carcinoma (HCC) cells through mechanisms involving endoplasmic reticulum (ER) stress and the unfolded protein response (UPR). In vitro studies demonstrated that:

  • Ezetimibe treatment resulted in over 50% inhibition of cell viability at concentrations around 75 μM.
  • The drug's combination with Sorafenib showed a synergistic effect, significantly impeding tumor growth in HCC models .

Clinical Efficacy Studies

A systematic review analyzing multiple randomized controlled trials (RCTs) indicated that ezetimibe effectively lowers LDL-C levels compared to placebo or statin monotherapy. Notably:

  • Meta-analysis Results : A fixed-dose combination of ezetimibe and statins was associated with a statistically significant reduction in LDL-C levels (p < 0.00001) across six studies .
  • Long-term Safety : Ezetimibe has been shown to have a favorable safety profile, with no significant increase in adverse events compared to placebo or statin treatments .

Research Findings on Inflammatory Conditions

Emerging research suggests that ezetimibe may also have therapeutic implications beyond lipid lowering. For instance, a study indicated that it could ameliorate symptoms in models of autoimmune diseases by inhibiting pro-inflammatory cytokines and Th17 differentiation-related genes . This positions ezetimibe as a potential candidate for treating conditions characterized by chronic inflammation.

Data Summary Table

Study Type Findings Reference
Clinical TrialsEzetimibe reduces LDL-C by 15-20% as monotherapy; >25% with statins
Anti-Cancer ResearchInduces paraptosis in HCC cells; synergistic effect with Sorafenib
Inflammatory StudiesInhibits Th17 differentiation; reduces pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ezetimibe Diacetate, and how can researchers validate its structural purity?

this compound synthesis typically involves acetylation of Ezetimibe under controlled conditions. Key validation methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the presence of acetyl groups and backbone structure .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, with thresholds set at ≥98% for pharmaceutical-grade compounds .
  • Mass Spectrometry (MS) : To verify molecular weight and detect trace impurities.
    Researchers must document reaction conditions (e.g., temperature, solvent systems) and provide full spectral data in supplementary materials to ensure reproducibility .

Q. What analytical methodologies are recommended for quantifying this compound and its related substances in pharmacokinetic studies?

A Quality by Design (QbD) approach is critical for method development:

  • Chromatographic Conditions : Use reversed-phase HPLC with C18 columns and mobile phases optimized for polar metabolites (e.g., acetonitrile-phosphate buffer) .
  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
  • Validation Parameters : Include linearity (R² > 0.995), precision (%RSD < 2%), and sensitivity (LOD ≤ 0.1 µg/mL) .

Q. How do preclinical models elucidate the pharmacological mechanism of this compound in cholesterol metabolism?

  • In Vitro Models : Use Caco-2 cell lines to study intestinal cholesterol absorption inhibition via NPC1L1 receptor blockade .
  • In Vivo Models : Employ hypercholesterolemic rodent models to measure LDL-C reduction and hepatic lipid profiles .
  • Dosage Considerations : Optimize dose ranges (e.g., 0.3–10 mg/kg) based on interspecies pharmacokinetic scaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical efficacy data for this compound in diverse patient populations?

Contradictions often arise from variability in genetic factors (e.g., NPC1L1 polymorphisms) or comorbidities (e.g., diabetes). Methodological strategies include:

  • Subgroup Analysis : Stratify clinical trial data by demographic and metabolic biomarkers (e.g., HbA1c levels in diabetic patients) .
  • Meta-Analysis : Pool data from trials like IMPROVE-IT to assess heterogeneity and validate LDL-C reduction consistency (HR: 0.94; 95% CI: 0.89–0.99) .
  • Mechanistic Studies : Use proteomic profiling to identify off-target effects influencing efficacy .

Q. What experimental designs address challenges in impurity profiling of this compound during large-scale synthesis?

  • Orthogonal Analytical Techniques : Combine HPLC, gas chromatography (GC), and capillary electrophoresis to detect non-polar and volatile impurities .
  • Stability-Indicating Methods : Validate methods under ICH guidelines (e.g., Q1A-R2) to track degradation products over shelf-life .
  • Process Analytical Technology (PAT) : Implement real-time monitoring during synthesis to minimize batch-to-batch variability .

Q. How can researchers optimize experimental models to assess this compound’s pharmacokinetics in lactation studies?

  • Cross-Species Extrapolation : Use lactating rat models to measure pup-to-maternal plasma ratios (e.g., 0.5 on lactation day 12) and adjust for human relevance .
  • Milk-to-Plasma Partitioning : Employ in vitro mammary epithelial cell models to predict drug transfer into human milk .
  • Ethical Frameworks : Align dosing protocols with OECD guidelines to minimize neonatal exposure risks .

Q. What statistical approaches are suitable for evaluating synergistic effects of this compound with statins in cardiovascular outcomes?

  • Randomized Controlled Trial (RCT) Design : Use composite endpoints (e.g., cardiovascular death, non-fatal MI) with ≥5-year follow-up to capture long-term effects .
  • Interaction Term Analysis : Apply Cox proportional hazards models to quantify additive benefits (e.g., simvastatin + ezetimibe vs. statin monotherapy; HR: 0.936; p=0.016) .
  • Power Calculations : Ensure sample sizes >10,000 patients to detect modest effect sizes (α=0.05, β=0.2) .

Propriétés

IUPAC Name

[4-[(2S,3R)-3-[(3R)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGDCNFJOXKQY-ZONZVBGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@H](C4=CC=C(C=C4)F)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440935
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163380-20-9
Record name Ezetimibe Diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.